2-amino-N-phenylpropanamide

Descripción general

Descripción

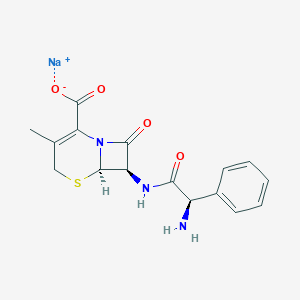

2-amino-N-phenylpropanamide is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 194596. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

2-amino-N-phenylpropanamide and its derivatives are widely used in synthetic chemistry. For instance, a novel ring enlargement method for 2H-Azirine-3-methyl(phenyl)amines was developed, which includes the use of this compound derivatives. This method presents a new approach to synthesize 2,3-Dihydro-1,3,3-trimethylindol-2-one, a compound with potential applications in various chemical syntheses (Mekhael et al., 2002). Additionally, the compound has been part of a one-pot synthesis approach for (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives, signifying its utility in streamlining chemical synthesis processes (Li et al., 2013).

Drug Development and Biomedical Research

In the realm of drug development and biomedical research, this compound derivatives have been synthesized and evaluated for their potential as anticancer agents. Notably, some synthesized derivatives exhibited promising cytotoxicity against certain cancer cell lines, indicating the potential of these compounds in anticancer drug development (Kumar et al., 2009). Furthermore, the compound has been a part of the synthesis of novel phthalimide derivatives bearing amino acid conjugated anilines, which showed notable antiepileptic activity, hinting at its role in creating new therapeutic agents (Asadollahi et al., 2019).

Pathogen Detection

This compound has also been used in innovative methods for pathogen detection. A study outlined a novel approach for detecting pathogenic bacteria based on the production of an exogenous volatile organic compound (VOC) when this compound is hydrolyzed by specific enzymes produced by the bacteria. This method provides a low-cost and simple strategy for pathogen detection (Tait et al., 2015).

Other Applications

The compound has also found use in various other chemical processes and reactions. For instance, it's involved in chemoselective reactions to synthesize chiral hexahydro-4-pyrimidinones and oxazolidines, showcasing its versatility in chemical synthesis (Hajji et al., 2002).

Direcciones Futuras

Future research on “2-amino-N-phenylpropanamide” and related compounds could focus on their potential applications in pharmaceuticals, particularly as potent analgesics . Additionally, the design of novel multivalent ligands that act on mu and delta opioid receptors and NK-1 receptors could be an interesting area of study .

Mecanismo De Acción

Target of Action

The primary targets of 2-amino-N-phenylpropanamide, also known as Phenylalanylamide, are the Genome polyprotein and D-Amino acid amidase . These targets play a crucial role in the biological activity of the compound. In addition, it has been found to show inhibitory activity against Bcr-Abl and HDAC1 .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, it inhibits the activity of Bcr-Abl and HDAC1

Biochemical Pathways

It is known that the compound affects the pathways involving its targets, namely the genome polyprotein and d-amino acid amidase

Pharmacokinetics

It is suggested that the compound has high gi absorption

Result of Action

It has been found to show potent antiproliferative activities against human leukemia cell line k562 and prostate cancer cell line du145 in cellular assays .

Análisis Bioquímico

Biochemical Properties

2-amino-N-phenylpropanamide has been found to interact with certain enzymes and proteins. For instance, it has been shown to exhibit inhibitory activity against Bcr-Abl and histone deacetylase (HDAC), two enzymes that play crucial roles in cellular processes . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby inhibiting their function .

Cellular Effects

In cellular assays, this compound has demonstrated potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, the compound binds to the active sites of Bcr-Abl and HDAC, inhibiting their function and leading to changes in cellular processes .

Temporal Effects in Laboratory Settings

While specific information on the temporal effects of this compound in laboratory settings is limited, it’s reasonable to infer that the compound’s effects may change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

Given its inhibitory activity against certain enzymes, it’s plausible that the compound may interact with enzymes or cofactors in various metabolic pathways .

Propiedades

IUPAC Name |

2-amino-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7(10)9(12)11-8-5-3-2-4-6-8/h2-7H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBYQYMLYZMHQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)